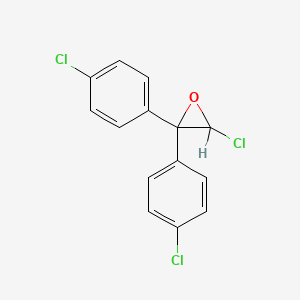
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is an organic compound with the molecular formula C14H11Cl3O. It is a derivative of ethane, characterized by the presence of two p-chlorophenyl groups and an epoxy group. This compound is known for its unique chemical properties and has been studied extensively for its applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane typically involves the reaction of 1,1-Bis(p-chlorophenyl)-2-chloroethane with an oxidizing agent to introduce the epoxy group. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxy group.
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can break the epoxy ring, leading to the formation of diols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like sodium hydroxide (NaOH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(p-chlorophenyl)-2-chloro-1,2-epoxyethane is similar to other compounds such as 1,1-Bis(p-chlorophenyl)-2-chloroethane and 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. its unique epoxy group distinguishes it from these compounds, providing different reactivity and biological activity. The presence of the epoxy group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for research and industrial applications. Continued studies on this compound will likely uncover new uses and insights into its mechanisms of action.
Eigenschaften
CAS-Nummer |
79133-02-1 |
|---|---|
Molekularformel |
C14H9Cl3O |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
3-chloro-2,2-bis(4-chlorophenyl)oxirane |
InChI |
InChI=1S/C14H9Cl3O/c15-11-5-1-9(2-6-11)14(13(17)18-14)10-3-7-12(16)8-4-10/h1-8,13H |
InChI-Schlüssel |
YOLURZVIWIXYJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C(O2)Cl)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-aminophenyl)methyl]phenylphosphinate](/img/structure/B14426138.png)
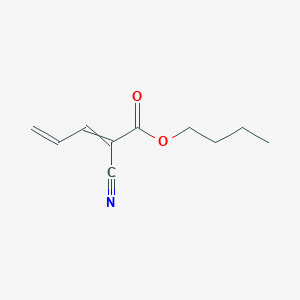
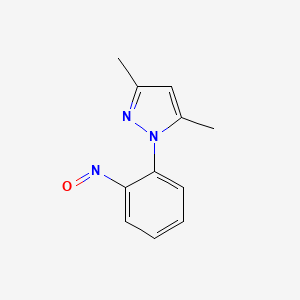
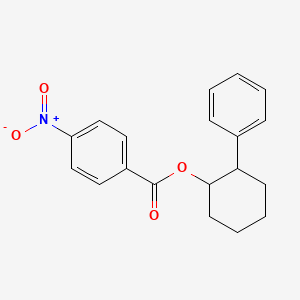
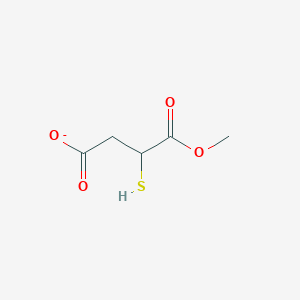
![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
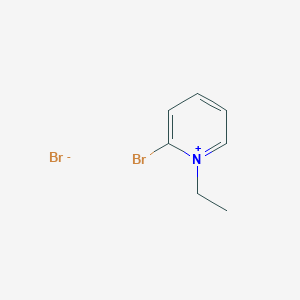
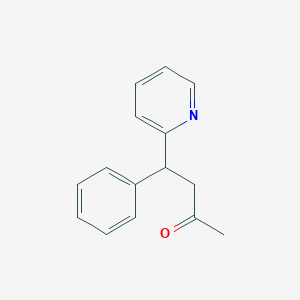
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
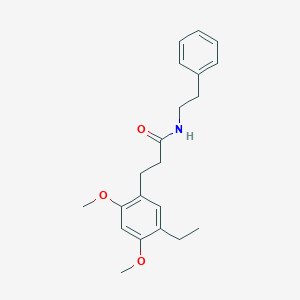
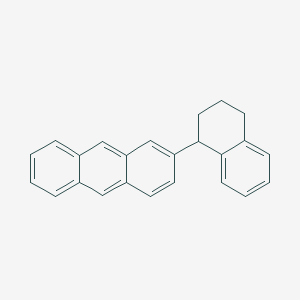
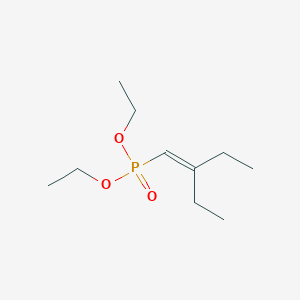

![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
